4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by its molecular formula C14H15BrN2O2S and a molecular weight of 355.2501 g/mol . This compound is utilized in various fields including medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. Post-reaction, the product is isolated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various types of chemical reactions including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: The primary products are amines derived from the reduction of the sulfonamide group.
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethylbenzenesulfonamide
- 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the pyridinylmethyl group contributes to its potential biological activity.
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWAKNHKCDJQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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